7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to achieve high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to its analogs, 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits unique properties due to the presence of both the bromine atom and the methyl group. These substituents can significantly influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-2-methyl-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRFBHOQTPBMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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